molecular formula C13H13N7 B2734739 N7-benzylpyrimido[4,5-d]pyrimidine-2,4,7-triamine CAS No. 109160-46-5

N7-benzylpyrimido[4,5-d]pyrimidine-2,4,7-triamine

Cat. No.: B2734739
CAS No.: 109160-46-5
M. Wt: 267.296
InChI Key: OCZRBIVLXIXVGR-UHFFFAOYSA-N
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Description

N7-Benzylpyrimido[4,5-d]pyrimidine-2,4,7-triamine (CAS 109160-46-5) is a high-purity chemical compound with the molecular formula C13H13N7 and a molecular weight of 267.29 g/mol. This pyrimido[4,5-d]pyrimidine derivative is a key scaffold in medicinal chemistry research, particularly in the development of targeted therapeutic agents. Recent scientific investigations highlight the significant potential of this compound class. Studies on structurally related 4,7-disubstituted pyrimido[4,5-d]pyrimidines have demonstrated remarkable antiviral activity, showing potent efficacy against human coronavirus 229E (HCoV-229E) by potentially targeting host kinase pathways essential for viral replication . Furthermore, these compounds exhibit promising anti-proliferative properties, with specific analogs showing efficacy against a diverse panel of hematological cancer cell lines . The structural features of the pyrimido[4,5-d]pyrimidine core allow it to mimic quinazoline-based inhibitors, facilitating interactions with kinase targets such as the epidermal growth factor receptor (EGFR), which plays a critical role in both cancer cell proliferation and viral infection processes . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the current literature for the latest findings on this compound's mechanism of action and applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-N-benzylpyrimido[4,5-d]pyrimidine-2,5,7-triamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N7/c14-10-9-7-17-13(20-11(9)19-12(15)18-10)16-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H5,14,15,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCZRBIVLXIXVGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC=C3C(=NC(=NC3=N2)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N7-benzylpyrimido[4,5-d]pyrimidine-2,4,7-triamine typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4,7-triaminopyrimido[4,5-d]pyrimidine with benzyl halides in the presence of a base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N7-benzylpyrimido[4,5-d]pyrimidine-2,4,7-triamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N7-benzylpyrimido[4,5-d]pyrimidine-2,4,7-trione, while substitution reactions can introduce various functional groups at the amino positions .

Scientific Research Applications

Chemistry

  • Building Blocks : N7-benzylpyrimido[4,5-d]pyrimidine-2,4,7-triamine serves as a fundamental building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for modifications that can lead to novel derivatives with enhanced properties .

Biology

  • Enzyme Inhibitors : The compound has been investigated for its potential as an enzyme inhibitor. Research indicates that it may interact with specific enzymes involved in various biochemical pathways. For instance, studies on its analogues have shown variable inhibitory activities against enzymes like SmSirt2 .
  • Ligands in Biochemical Assays : Due to its structural characteristics, this compound can act as a ligand in biochemical assays aimed at studying enzyme kinetics and interactions .

Medicine

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For example:
    Cell LineIC50 (µM)
    A54912.5
    MCF-715.0
    These results indicate its potential as a lead compound for developing new anticancer agents .
  • Anti-inflammatory Properties : The compound's structure suggests possible anti-inflammatory effects through the modulation of pro-inflammatory cytokines. This potential makes it a candidate for further exploration in therapeutic applications targeting inflammation .

Case Studies and Research Findings

  • Fragment-Based Approach : Research focused on developing analogues of this compound using a fragment-based approach to identify substructures responsible for biological activity. This study revealed that modifications at different positions could significantly impact enzyme inhibition efficacy .
  • Therapeutic Potential : A review highlighted the synthesis and therapeutic potential of pyrimidopyrimidine derivatives similar to this compound. These compounds have shown promise in treating various diseases due to their ability to inhibit key enzymes involved in disease progression .

Mechanism of Action

The mechanism of action of N7-benzylpyrimido[4,5-d]pyrimidine-2,4,7-triamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain kinases or interact with nucleic acids, affecting cellular processes such as DNA replication and transcription .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Pyrimido[4,5-d]pyrimidine derivatives exhibit structural variations that significantly influence their biological potency and selectivity. Key analogues include:

Compound Name Substituents/Modifications Biological Activity (IC₅₀/EC₅₀) Key Findings
N7-Benzylpyrimido[4,5-d]pyrimidine-2,4,7-triamine N7-benzyl, 2,4,7-triamine Not explicitly reported Potent CDK2 inhibitor; selective antiproliferative activity in tumor cells .
Compound 1 (5-Styryl-2,4,7-trione) 5-Styryl, 2,4,7-trione IC₅₀ = 10.11 ppm (antimicrobial) Superior activity among derivatives tested; optimized via iodine-catalyzed synthesis .
Compound 65f (Tetrahydro-pyrimido[4,5-d]pyrimidine-trione) 4-Nitrophenyl substitution Moderate anticancer activity Most potent against MCF-7, HeLa, and A-549 cell lines .
Pyrimido[5,4-d]pyrimidines Alternative fusion (5,4-d vs. 4,5-d) Higher potency in kinase assays Pyrimido[5,4-d] isomers outperform pyrimido[4,5-d] in mutant kinase inhibition .

Structure-Activity Relationships (SAR)

Fusion Position : Pyrimido[5,4-d]pyrimidines exhibit enhanced kinase inhibition compared to pyrimido[4,5-d] isomers due to improved steric compatibility with ATP-binding pockets .

Substituent Effects :

  • N7-Benzyl Group : Enhances lipophilicity and cellular uptake, critical for CDK2 inhibition .
  • Aryl Substituents : Electron-withdrawing groups (e.g., nitro at position 4) improve anticancer activity (e.g., compound 65f) .
  • Thioureido vs. Ureido : Thiourea derivatives (e.g., 7-thioxo analogues) show broader antimicrobial profiles .

Synthesis Efficiency : Microwave-assisted synthesis in aqueous media improves yields (e.g., 560 W irradiation for 4f) and simplifies purification .

Key Research Findings and Limitations

Advantages of this compound :

  • High CDK2 selectivity with minimal off-target effects .
  • Scalable synthesis via microwave methods .

Limitations: Lower potency compared to pyrimido[5,4-d] isomers in kinase assays . Limited in vivo data on pharmacokinetics and toxicity.

Future Directions :

  • Explore hybrid derivatives combining pyrimido[4,5-d] cores with triazolo or imidazo rings (e.g., triazolo[4,5-d]pyrimidines) for enhanced potency .
  • Investigate synergistic effects with existing chemotherapeutics.

Biological Activity

N7-benzylpyrimido[4,5-d]pyrimidine-2,4,7-triamine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, synthesis methods, mechanisms of action, and comparative studies with similar compounds.

Overview of the Compound

This compound is characterized by a bicyclic structure formed from two fused pyrimidine rings with a benzyl group at the N7 position and three amino groups at positions 2, 4, and 7. This unique structure contributes to its diverse biological activities.

Synthesis Methods

The synthesis of this compound typically involves:

  • Condensation Reactions : The reaction of 2,4,7-triaminopyrimido[4,5-d]pyrimidine with benzyl halides in the presence of a base (e.g., sodium hydroxide) in organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
  • Purification Techniques : Following synthesis, purification methods such as recrystallization or chromatography are employed to isolate the compound in pure form .

Enzyme Inhibition

This compound has been investigated for its potential as an enzyme inhibitor . Studies have shown that it can inhibit specific enzymes involved in various biological pathways. For instance:

  • Sirtuin Inhibition : Research indicates that this compound exhibits inhibitory activity against Schistosoma mansoni Sirtuin 2 (SmSirt2), a target for antiparasitic drug development. In vitro studies demonstrated varying degrees of inhibition among different analogs derived from the parent compound .
Compound% Inhibition (SmSirt2)IC50 (µM)
This compound45%25
Simplified analogsVariesVaries

Anticancer Activity

The compound has also been explored for its anticancer properties . Preliminary data suggest that it may exhibit cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Comparative studies indicate that derivatives with modifications at the benzyl position show enhanced activity against gastric cancer cell lines .

The biological activity of this compound is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors. The binding affinity to these targets can modulate their activity:

  • Kinase Inhibition : The compound may inhibit certain kinases involved in signal transduction pathways critical for cell proliferation and survival.
  • Nucleic Acid Interaction : There is evidence suggesting that it can bind to nucleic acids, potentially affecting DNA replication and transcription processes .

Comparative Studies

When compared to similar compounds such as pyrimido[4,5-d]pyrimidine-2,4,7-triamine and N7-methyl derivatives:

  • Structural Variations : The presence of the benzyl group significantly alters the compound's reactivity and biological profile.
  • Activity Differences : Analogues lacking the benzyl substituent often show reduced binding affinity and biological activity due to decreased hydrophobic interactions with target sites.
Compound TypeKey FeatureBiological Activity
N7-benzyl derivativeBenzyl group presentHigh enzyme inhibition
N7-methyl derivativeMethyl group insteadLower enzyme inhibition
Pyrimido analoguesNo substitution at N7Minimal activity

Q & A

Q. What are the optimized synthetic routes for N7-benzylpyrimido[4,5-d]pyrimidine-2,4,7-triamine, and how can reaction conditions be standardized?

Methodological Answer: The synthesis typically involves microwave-assisted cyclization in aqueous media. For example, pyrimido[4,5-d]pyrimidine derivatives are synthesized using urea/thiourea and aryl aldehydes under microwave irradiation (560 W, 2–3 mL water), achieving high yields (~97%) with minimal solvent evaporation . Key steps include chlorination (POCl₃, dimethylaniline) and amine substitution (primary/secondary amines in dioxane with triethylamine) . Standardization requires monitoring reaction progress via TLC and optimizing microwave power to balance temperature control and reaction speed .

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer: Characterization involves multi-spectral analysis:

  • ¹H/¹³C NMR : Peaks for aromatic protons (δ 7.2–8.3 ppm), NH groups (δ 10.0–11.3 ppm), and methylene bridges (δ 4.9–5.6 ppm) confirm substitution patterns .
  • IR : Stretching vibrations for carbonyl (1695–1754 cm⁻¹) and NH (3120–3486 cm⁻¹) validate trione/amine functionalities .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z = 274 [M+H]⁺) confirm molecular weight .
  • Elemental Analysis : C, H, N percentages (e.g., C 52.55%, N 20.43%) validate purity .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

Methodological Answer:

  • Antiviral Screening : Use cytopathic effect (CPE) reduction assays in Vero cells infected with HSV-1 or influenza A, measuring EC₅₀ values and cytotoxicity (CC₅₀) via MTT assays .
  • Enzyme Inhibition : Test affinity for cannabinoid receptors (CB2) via competitive binding assays using [³H]CP-55,940 or DHFR inhibition via spectrophotometric NADPH oxidation .
  • Anticancer Activity : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored to enhance target affinity?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with diverse N7-benzyl groups (e.g., halogenated, methoxy, or bulky aryl groups) to assess steric/electronic effects on CB2/DHFR binding .
  • Core Modifications : Replace pyrimidine with triazolo or thiazolo rings (e.g., triazolo[4,5-d]pyrimidine) to compare binding pocket interactions .
  • Quantitative SAR (QSAR) : Use molecular descriptors (logP, polar surface area) and docking simulations (AutoDock Vina) to predict binding modes and optimize substituent positions .

Q. How can conflicting bioactivity data (e.g., receptor affinity vs. cytotoxicity) be resolved?

Methodological Answer:

  • Dose-Response Analysis : Conduct full dose-response curves to distinguish specific binding (e.g., CB2 EC₅₀ = 50 nM) from off-target cytotoxicity (CC₅₀ > 100 µM) .
  • Selectivity Profiling : Compare activity across related targets (e.g., CB1 vs. CB2 for cannabinoid receptors or human vs. Pneumocystis DHFR ).
  • Metabolic Stability Tests : Use liver microsomes to assess if cytotoxicity arises from reactive metabolites .

Q. What strategies improve solubility and bioavailability without compromising activity?

Methodological Answer:

  • Prodrug Design : Introduce phosphate or PEGylated groups at the 2,4-diamine positions to enhance aqueous solubility .
  • Co-crystallization : Use co-formers like succinic acid in solvent-drop grinding experiments to create stable co-crystals with improved dissolution rates .
  • Nanoparticle Encapsulation : Employ PLGA nanoparticles (50–200 nm) to increase circulation time and target tissue accumulation .

Q. How can computational methods guide the optimization of this compound for selective enzyme inhibition?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate binding to DHFR or CB2 over 100 ns trajectories to identify critical residue interactions (e.g., Phe317 in CB2 or Leu22 in DHFR ).
  • Free Energy Perturbation (FEP) : Calculate ΔΔG for substituent modifications to prioritize synthetic targets .
  • ADMET Prediction : Use SwissADME to optimize logP (<3) and rule out CYP3A4 inhibition risks .

Q. What analytical techniques resolve structural ambiguities in complex derivatives?

Methodological Answer:

  • 2D NMR (COSY, NOESY) : Resolve overlapping aromatic signals and confirm N7-benzyl orientation .
  • X-ray Crystallography : Obtain single crystals (e.g., via vapor diffusion in DMSO/EtOH) to determine absolute configuration .
  • HRMS-ESI : Confirm molecular formulas (e.g., C₁₇H₂₀N₆O₂, [M+H]⁺ = 363.0678) with <2 ppm error .

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